N-(4-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Description
This compound features a 1,2,4-oxadiazole core substituted with a pyrimidin-2-yl group at position 3 and an azetidine-1-carboxamide moiety at position 3. The 4-chlorophenyl group is a common pharmacophore in medicinal chemistry, often associated with improved lipophilicity and receptor interactions .
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6O2/c17-11-2-4-12(5-3-11)20-16(24)23-8-10(9-23)15-21-14(22-25-15)13-18-6-1-7-19-13/h1-7,10H,8-9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRWCGFVPHGYDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a chlorophenyl moiety with a pyrimidin-2-yl substituted oxadiazole. This structural configuration is significant as it influences the compound's interaction with biological targets.
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a range of biological activities due to their ability to interact with various molecular targets. Key mechanisms include:
- Inhibition of Enzymes : Compounds containing the 1,3,4-oxadiazole scaffold have been shown to inhibit critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Antimicrobial Activity : The compound has demonstrated moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
Biological Activity Data
A summary of biological activities associated with this compound is presented in the table below:
Case Studies and Research Findings
- Anticancer Studies : A study evaluating the anticancer properties of oxadiazole derivatives found that compounds similar to N-(4-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine exhibited significant cytotoxicity against MCF-7 and HepG2 cell lines. The mechanism involved apoptosis induction and cell cycle arrest .
- Antimicrobial Efficacy : Another study highlighted the antibacterial properties of oxadiazole derivatives against various bacterial strains. The synthesized compounds showed varying degrees of effectiveness, indicating potential for development into new antimicrobial agents .
- Molecular Docking Studies : Docking studies have elucidated the binding interactions between the compound and target proteins. These studies suggest that the oxadiazole moiety facilitates strong interactions with amino acid residues critical for enzyme function .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a pyrimidine ring and an oxadiazole moiety, which are known for their biological activity. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially improving its bioavailability.
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(4-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli. These studies utilized disc diffusion methods to evaluate antimicrobial efficacy, demonstrating that many synthesized compounds possess promising activity against these pathogens .
Anticancer Potential
Research has revealed that oxadiazole derivatives can inhibit cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines. For example, a study reported the synthesis of new oxadiazole derivatives that exhibited cytotoxic effects on human cancer cell lines, suggesting that this compound may also possess anticancer properties .
Biological Assays and Molecular Docking Studies
To further understand the biological implications of this compound, molecular docking studies have been employed. These studies aim to predict how the compound interacts with specific biological targets at the molecular level. For example, one study demonstrated that oxadiazole derivatives showed favorable binding affinities with proteins involved in cancer progression and microbial resistance mechanisms .
Data Table: Summary of Biological Activities
Case Study 1: Synthesis and Characterization
A recent study focused on synthesizing a series of oxadiazole derivatives similar to this compound. The characterization involved various spectroscopic techniques (NMR, IR) to confirm the structure and purity of the compounds. The biological assays indicated strong antimicrobial activity against both gram-positive and gram-negative bacteria .
Case Study 2: Anticancer Evaluation
Another investigation explored the anticancer properties of a related compound through in vitro assays on several cancer cell lines. The results demonstrated dose-dependent cytotoxicity, suggesting that these compounds could be developed into effective anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Oxadiazole Substituents: The pyrimidin-2-yl group in the target compound contrasts with isopropyl (Z2194302854 ), phenoxyphenyl (antimicrobial agents ), and butylcyclohexyl (PSN375963 ). Pyrimidine and pyridine substituents may enhance π-π stacking with aromatic residues in target proteins, while bulkier groups (e.g., butylcyclohexyl) could improve membrane permeability.
Azetidine vs.
Biological Activity Trends: Antimicrobial Activity: Oxadiazoles with electron-withdrawing groups (e.g., nitrophenyl) exhibit efficacy against enteric pathogens . GPCR/Ion Channel Modulation: Pyrimidine-linked oxadiazoles (e.g., Z2194302854 , PSN375963 ) are associated with CFTR or GPCR interactions. The 4-chlorophenyl group in the target compound is structurally analogous to rimonabant, a cannabinoid receptor antagonist .
However, the azetidine ring may counterbalance excessive hydrophobicity, improving solubility.
Research Findings and Implications
- Structural Uniqueness: The combination of azetidine, pyrimidine, and 1,2,4-oxadiazole is novel. Similar compounds (e.g., Z2194302854 ) have shown promise in CFTR modulation, suggesting possible overlap in therapeutic targets.
- Synthetic Accessibility : The oxadiazole core is synthetically versatile, as demonstrated by diverse derivatives in and 4 . However, the azetidine carboxamide moiety may require specialized coupling reagents (e.g., HOBt/EDC·HCl ).
- Knowledge Gaps: Direct pharmacological data for the target compound are absent in the provided evidence. Further studies should prioritize assays for GPCR binding, ion channel activity, and metabolic stability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, and how can reaction yields be optimized?
- Methodology :
- Employ a multi-step approach starting with azetidine-1-carboxamide as the core. Utilize coupling reagents (e.g., EDCI/HOBt) for introducing the pyrimidin-2-yl-oxadiazole moiety.
- Optimize solvent systems (e.g., DMF or THF) and reaction temperatures (60–80°C) to enhance nucleophilic substitution efficiency.
- Monitor intermediates via TLC and purify using column chromatography. A similar method achieved 47% yield for a related oxadiazole-pyrimidine derivative .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with ESI-MS and HR-ESI-MS (e.g., m/z 342.2 [M + H]+) .
- X-ray Diffraction (XRD) : Use SHELX software for crystal structure refinement, particularly for resolving azetidine ring conformation and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
- Cross-validate data with H/C NMR and FT-IR to verify functional groups (e.g., oxadiazole C=N stretch at ~1600 cm).
Q. How can researchers design initial biological activity screens for this compound?
- Methodology :
- Prioritize assays targeting kinase inhibition (due to pyrimidine moiety) or antimicrobial activity (common in oxadiazole derivatives).
- Use in vitro models (e.g., bacterial strains, cancer cell lines) with dose-response curves (1–100 µM). Include positive controls (e.g., doxorubicin for cytotoxicity) and measure IC/MIC values .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound?
- Methodology :
- Synthesize analogs with substitutions on the 4-chlorophenyl group or pyrimidine ring. Compare bioactivity data to identify critical pharmacophores.
- Use computational tools (e.g., molecular docking) to predict binding affinities for targets like EGFR or PARP. Reference structural analogs with thienopyrimidine-oxadiazole hybrids showing enhanced anticancer activity .
Q. How can researchers resolve contradictions in biological activity data between this compound and structurally similar analogs?
- Methodology :
- Conduct meta-analysis of published data on oxadiazole-pyrimidine derivatives, focusing on assay conditions (e.g., cell line specificity, incubation time).
- Perform head-to-head comparative studies under standardized protocols. For example, highlights varying antimicrobial potency in analogs with simpler vs. multi-ring systems .
Q. What experimental approaches are suitable for investigating the compound’s pharmacokinetic (PK) properties?
- Methodology :
- Use LC-MS/MS to measure plasma stability, metabolic half-life (e.g., liver microsome assays), and permeability (Caco-2 monolayer model).
- Apply PAMPA (Parallel Artificial Membrane Permeability Assay) for passive diffusion assessment. Adjust logP via substituent modifications to enhance bioavailability .
Q. How can computational modeling improve the design of derivatives with enhanced target selectivity?
- Methodology :
- Employ quantum mechanical calculations (e.g., DFT) to optimize electronic properties of the oxadiazole ring.
- Use molecular dynamics (MD) simulations to analyze binding mode stability in target proteins (e.g., kinases). ICReDD’s reaction path search methods can streamline derivative design .
Q. What crystallographic techniques address challenges in resolving disordered azetidine ring conformations?
- Methodology :
- Collect high-resolution (<1.0 Å) XRD data at low temperature (100 K) to reduce thermal motion artifacts.
- Refine disorder models using SHELXL’s PART instruction, assigning occupancy factors to alternative conformations. demonstrates this approach for thiazolidinone derivatives .
Methodological Notes
- Data Validation : Cross-check analytical results (e.g., XRD vs. NMR) to confirm structural assignments.
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies if extending beyond in vitro screens.
- Open-Source Tools : Leverage SHELX suite for crystallography and Gaussian for computational modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
